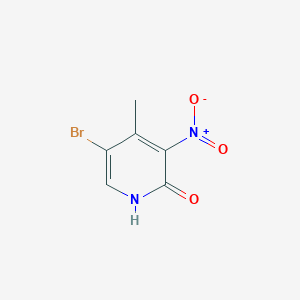
5-Bromo-4-methyl-3-nitropyridin-2(1H)-one
Vue d'ensemble
Description
5-Bromo-4-methyl-3-nitropyridin-2(1H)-one, also known as 5-bromo-4-methyl-3-nitro-1H-pyridin-2-one, is a nitrogen-containing heterocyclic compound that is widely used in scientific research. It is a colorless, odorless solid with a molecular formula of C5H5BrN2O2, a molar mass of 215.05 g/mol, and a melting point of around 270°C. This compound has a wide range of applications in scientific research, including in synthetic chemistry, medicinal chemistry, and biochemistry.
Applications De Recherche Scientifique
Large Scale Synthesis and Safety Considerations
5-Bromo-4-methyl-3-nitropyridin-2(1H)-one derivatives are used in large-scale synthesis processes. For instance, 5-Bromo-2-nitropyridine, a compound related to this compound, has been prepared from the corresponding amine via hydrogen peroxide oxidation. This synthesis process highlighted issues such as low conversion rates, high impurity content, and a lack of reproducibility in lab trials. However, through safety studies and robust reaction conditions, a reproducible and safe protocol was developed for large-scale production (Agosti et al., 2017).
Synthesis of Intermediates for Pharmaceutical Applications
The compound 1-methyl-3-(5-nitropyridin-2-yl) urea, a derivative of this compound, serves as an important intermediate in the synthesis of small molecule anticancer drugs. A high yield synthesis method for this compound has been established, showing its significance in the pharmaceutical industry (Zhang et al., 2019).
Ultrasound-assisted Improvement of Drug Solubility
In an effort to address the challenge of low aqueous solubility of drug-like compounds, this compound was used in a study to enhance solubility. By preparing a series of amine salts of this compound using ultrasound irradiation, the study demonstrated a significant reduction in reaction times and the use of renewable solvents, providing a novel template protocol for forming salts of poorly soluble compounds (Machado et al., 2013).
Computational and Spectroscopy Studies
Computational and spectroscopic techniques have been applied to study derivatives of this compound. For instance, computational calculations were conducted on 5-bromo-3-nitropyridine-2-carbonitrile to understand its molecular structure and energy. These studies provide insights into the electron density, organic reactive sites, and reactivity of the molecule, highlighting its potential in various applications (Arulaabaranam et al., 2021). Additionally, Fourier transform Raman and infrared spectroscopy were employed to study the vibrational spectra of 5-bromo-2-nitropyridine, contributing to the understanding of the molecule's properties (Sundaraganesan et al., 2005).
Safety and Hazards
Orientations Futures
The future directions for the research and application of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one could involve its use in the synthesis of various pharmaceutical products. Given its ability to be converted into various derivatives, it could also be explored for potential applications in other areas of the chemical industry .
Mécanisme D'action
Target of Action
Similar compounds have been used as reagents in the synthetic preparation of azaindole hydroxamic acid, which are potent inhibitors of hiv-1 integrase .
Mode of Action
It’s known that nitropyridines can undergo reactions to form oximes and hydrazones . In these reactions, nitrogen acts as a nucleophile, reacting with the partially positive carbon in an essentially irreversible process to form the oxime .
Biochemical Pathways
It’s worth noting that the compound could potentially affect the pathways related to hiv-1 integrase, given its use in the synthesis of inhibitors for this enzyme .
Result of Action
Given its potential role in the synthesis of hiv-1 integrase inhibitors, it could potentially contribute to the inhibition of this enzyme, thereby interfering with the replication of the hiv-1 virus .
Propriétés
IUPAC Name |
5-bromo-4-methyl-3-nitro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c1-3-4(7)2-8-6(10)5(3)9(11)12/h2H,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPNHVCGSASGIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=C1Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617174 | |
| Record name | 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
228410-90-0 | |
| Record name | 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(thiocyanatomethyl)-1H-benzo[d]imidazole](/img/structure/B1288710.png)


![1-(tert-Butyl)-6-fluoro-1H-benzo[d]imidazole](/img/structure/B1288717.png)

![4-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288721.png)







